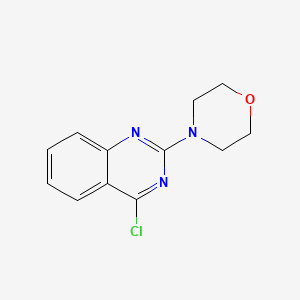

4-Chloro-2-morpholinoquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Potential

4-Chloro-2-morpholinoquinazoline and its derivatives have been extensively studied for their anticancer properties. For instance, certain derivatives have shown potent apoptosis-inducing capabilities, indicating their potential as anticancer agents. These compounds can induce cell death in cancer cells while having the ability to penetrate the blood-brain barrier, making them suitable for targeting brain tumors. The structural modification of these compounds, such as the replacement of chloro groups or the addition of methoxy phenyl groups, plays a significant role in their efficacy and selectivity towards various cancer cell lines, including breast and prostate cancer models (Sirisoma et al., 2009).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of this compound derivatives have been explored for the development of novel compounds with potential biological activities. Techniques such as the Camps reaction have been utilized to synthesize quinolin-2-ones, showcasing the versatility of these compounds as building blocks for further chemical modifications. This reactivity is leveraged to create derivatives with specific properties, such as molluscicidal effects or as intermediates for further pharmacological studies (Prezent & Dorokhov, 2003).

Pharmacological Studies

Beyond anticancer research, this compound derivatives have been the subject of pharmacological studies exploring their potential in treating other diseases. For example, some derivatives have shown antimicrobial and antifungal activities, indicating their broader therapeutic potential. The ability to modify the chemical structure of these compounds allows for the optimization of their biological activities, including the enhancement of their antimicrobial efficacy (Rao et al., 2014).

Inhibitory Mechanisms and Cellular Effects

Investigations into the mechanisms of action of this compound derivatives have revealed their ability to inhibit key cellular processes in cancer cells. Some derivatives can block tubulin polymerization, a crucial step in cell division, highlighting their potential mechanism of action as anticancer agents. Additionally, the modification of these compounds can influence their ability to induce apoptosis, further supporting their application in cancer therapy (Sirisoma et al., 2008).

Safety and Hazards

Future Directions

Quinazoline and its derivatives, including 4-Chloro-2-morpholinoquinazoline, have attracted significant attention due to their wide range of biopharmaceutical activities. Future research may focus on exploring this system and its multitude of potential against several biological activities . The development of novel therapeutics based on quinazoline derivatives presents opportunities for medicinal chemistry .

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, which include 4-chloro-2-morpholinoquinazoline, have shown significant anti-cancer activity . This suggests that the compound may target cancer cells or proteins involved in cell proliferation.

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes that inhibit cell proliferation . This interaction could involve binding to a specific protein or enzyme, disrupting its normal function, and leading to cell death.

Biochemical Pathways

Given the anti-cancer activity of quinazoline derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and survival. The downstream effects could include the inhibition of cell growth and induction of cell death.

Result of Action

Given the anti-cancer activity of quinazoline derivatives , it can be inferred that the compound may induce cell death in cancer cells.

properties

IUPAC Name |

4-(4-chloroquinazolin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-11-9-3-1-2-4-10(9)14-12(15-11)16-5-7-17-8-6-16/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAUCVLFWGAOGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)